

doxepin hydrochloride molecular conformation solid state

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Compound Focus: Doxepin Hydrochloride

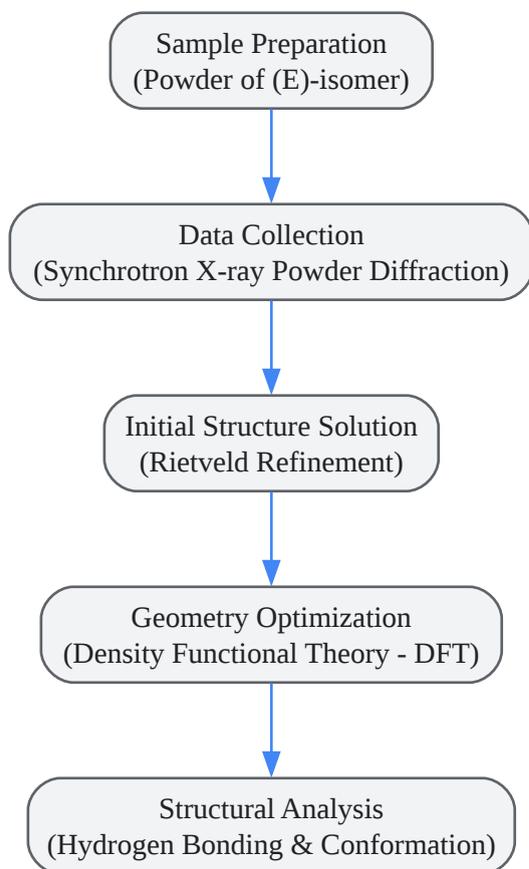
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Experimental Workflow for Structure Determination

The detailed crystal structure was resolved through a combination of experimental and computational methods, as outlined in the research. The following diagram illustrates this integrated workflow:



Experimental and Computational Workflow for Doxepin HCl Structure

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This process yielded a highly precise model, with an exceptionally low root-mean-square Cartesian displacement of **0.122 Å** between the Rietveld-refined and DFT-optimized structures, confirming the accuracy of the determined conformation [1].

Key Structural Features and Hydrogen Bonding

The solid-state conformation of **doxepin hydrochloride** is primarily stabilized by a specific and robust network of intermolecular interactions, especially hydrogen bonds [1] [2].

- **Primary Hydrogen Bond:** The most significant interaction is a **strong, discrete hydrogen bond** between the protonated nitrogen atom of the dimethylaminopropyl side chain and the chloride anion (N–H \cdots Cl) [1] [2].
- **Secondary Hydrogen Bonds:** This primary interaction is supported by multiple weaker C–H \cdots Cl hydrogen bonds. The research identifies **six such bonds** involving the methyl groups and the

chloride ion, with additional contributions from methylene groups and the vinyl proton [1] [2].

- **Conformational Influence:** These intermolecular hydrogen bonds are critical in determining and stabilizing the final solid-state conformation of the doxepin cation. Quantum chemical calculations suggest that the observed conformation is slightly higher in energy than a local minimum, indicating that the crystal packing forces (largely electrostatic attractions like hydrogen bonds) dictate the molecular geometry in the solid state [1].

Isomeric Composition and Pharmaceutical Relevance

It is important to note that pharmaceutical-grade **doxepin hydrochloride** consists of a mixture of geometric isomers, **(E)- and (Z)-doxepin** [3]. The structural data discussed above pertains specifically to the **(E)-isomer**. According to the United States Pharmacopeia (USP), the final drug substance must meet specific isomeric ratios [3]:

Isomer	USP Specification
(E)-isomer	Not less than 81.4% and not more than 88.2%
(Z)-isomer	Not less than 13.6% and not more than 18.1%

The crystal structure of **(E)-doxepin hydrochloride** is noted to be **essentially isostructural** to another tricyclic antidepressant, **amitriptyline hydrochloride**, highlighting a common structural motif in this drug class that likely influences its physical and pharmaceutical properties [2].

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References

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2. Crystal structure of (E)-doxepin hydrochloride, C₁₉H₂₂NOCl [cambridge.org]

3. Assay of Doxepin USP Monograph Hydrochloride [sigmaaldrich.com]

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